molecular formula C19H19FN2O B140283 Desmethylescitalopram CAS No. 144025-14-9

Desmethylescitalopram

Katalognummer: B140283
CAS-Nummer: 144025-14-9
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: PTJADDMMFYXMMG-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethylescitalopram is an active metabolite of the antidepressant drugs citalopram and escitalopram. It functions as a selective serotonin reuptake inhibitor, contributing to the therapeutic effects of its parent compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Desmethylescitalopram is synthesized through the demethylation of escitalopram. The process involves the use of specific reagents and conditions to remove a methyl group from the parent compound. This reaction typically requires a demethylating agent such as boron tribromide or other suitable reagents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, adhering to stringent pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Desmethylescitalopram undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Desmethylescitalopram has several scientific research applications, including:

Wirkmechanismus

Desmethylescitalopram exerts its effects by inhibiting the reuptake of serotonin in the brain. It binds to the serotonin transporter protein, preventing the reabsorption of serotonin into the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission and contributing to its antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific role as a metabolite of escitalopram, contributing to its therapeutic effects. Its high selectivity for the serotonin transporter and its ability to enhance serotonergic neurotransmission distinguish it from other similar compounds .

Eigenschaften

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJADDMMFYXMMG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335276
Record name Desmethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144025-14-9
Record name Desmethylescitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144025149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144025-14-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLESCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68457TFE9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylescitalopram
Reactant of Route 2
Reactant of Route 2
Desmethylescitalopram
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Desmethylescitalopram
Reactant of Route 4
Reactant of Route 4
Desmethylescitalopram
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Desmethylescitalopram
Reactant of Route 6
Desmethylescitalopram
Customer
Q & A

Q1: How does the CYP2C19 genotype influence the metabolism of escitalopram and desmethylescitalopram?

A: Research indicates that the CYP2C19 genotype plays a significant role in the steady-state plasma concentrations of escitalopram. Individuals homozygous for the CYP2C19*17 allele (associated with ultrarapid metabolizer phenotype) exhibit significantly lower escitalopram concentrations and higher metabolic ratios (this compound/escitalopram) compared to extensive metabolizers. [] Conversely, individuals homozygous for alleles conferring the poor metabolizer phenotype show higher escitalopram concentrations than extensive metabolizers. [] Interestingly, while CYP2C19 genotype impacts escitalopram levels, it appears to have little to no effect on this compound concentrations. [, ]

Q2: Beyond CYP2C19, do other factors influence escitalopram concentrations?

A: Yes, research suggests that age and CYP2D6 genotype can also influence escitalopram concentrations. Specifically, older age is associated with higher escitalopram concentrations. [] Additionally, individuals with a CYP2D6 genotype characterized as intermediate/poor metabolizer exhibit higher escitalopram concentrations compared to CYP2D6 extensive metabolizers. [] These findings highlight the complex interplay of genetic and physiological factors in determining individual responses to escitalopram.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.